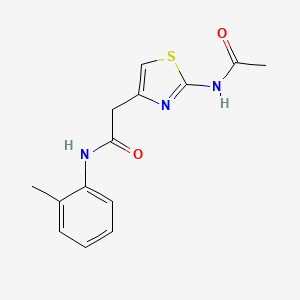

2-(2-acetamidothiazol-4-yl)-N-(o-tolyl)acetamide

Beschreibung

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Eigenschaften

Molekularformel |

C14H15N3O2S |

|---|---|

Molekulargewicht |

289.35 g/mol |

IUPAC-Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C14H15N3O2S/c1-9-5-3-4-6-12(9)17-13(19)7-11-8-20-14(16-11)15-10(2)18/h3-6,8H,7H2,1-2H3,(H,17,19)(H,15,16,18) |

InChI-Schlüssel |

KYWPCFLFCDPIHX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Acetylation: The amino group on the thiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

Amide Formation: The final step involves the formation of the amide bond between the thiazole derivative and 2-methylphenyl acetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Zwischenprodukt bei der Synthese anderer komplexer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung als pharmazeutisches Mittel untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(2-Acetamidothiazol-4-yl)-N-(o-Tolyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder Nukleinsäuren gehören. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen würden detaillierte biochemische Studien erfordern.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

Medicine

In medicine, 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide could be investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(2-Acetamidothiazol-4-yl)-N-(p-Tolyl)acetamid: Ähnliche Struktur mit einer para-substituierten Tolylgruppe.

2-(2-Acetamidothiazol-4-yl)-N-(m-Tolyl)acetamid: Ähnliche Struktur mit einer meta-substituierten Tolylgruppe.

2-(2-Acetamidothiazol-4-yl)-N-Phenylacetamid: Ähnliche Struktur mit einer Phenylgruppe anstelle einer Tolylgruppe.

Einzigartigkeit

Die Einzigartigkeit von 2-(2-Acetamidothiazol-4-yl)-N-(o-Tolyl)acetamid liegt in seinem spezifischen Substitutionsmuster, das im Vergleich zu seinen Analoga möglicherweise unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.